1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride
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Overview
Description
1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C7H12N3Cl2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: Similar in structure but with a pyrazole ring instead of pyridazine.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry and catalysis.
3,5-Dimethylpyrazole: A simpler analog with similar chemical properties.
Uniqueness: 1-(5,6-Dimethylpyridazin-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(5,6-dimethylpyridazin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-7(4-8)10-9-6(5)2;;/h3H,4,8H2,1-2H3;2*1H |
InChI Key |
HEJSIWVRDSUZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)CN.Cl.Cl |
Origin of Product |
United States |
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